N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a structurally complex molecule featuring a benzo[f][1,4]oxazepin core fused with a pyrazole-carboxamide moiety and a 4-fluorophenyl substituent. The 7-chloro and 3-oxo groups on the benzooxazepin may contribute to electron-withdrawing effects and hydrogen-bonding interactions, while the 4-fluorophenyl group likely improves metabolic stability and lipophilicity . The pyrazole ring, substituted with a methyl group and carboxamide, adds steric and electronic diversity, which could influence selectivity in biological systems.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c1-27-19(11-18(26-27)14-2-5-17(24)6-3-14)22(30)25-8-9-28-12-15-10-16(23)4-7-20(15)31-13-21(28)29/h2-7,10-11H,8-9,12-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADCZAWKKVDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Key Reaction Types
1.1 Amide Hydrolysis
The compound contains an amide functional group, which is prone to hydrolysis under acidic or basic conditions. This reaction could yield carboxylic acids or their corresponding salts, depending on the reaction environment.
1.2 Substitution on the Chloro Group
The 7-chloro substituent on the benzo[f] oxazepine ring may undergo nucleophilic aromatic substitution, particularly in the presence of electron-donating groups or under high-temperature conditions.
1.3 Pyrazole Moiety Modifications
The 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide moiety may participate in electrophilic substitution reactions or alkylation, depending on the reactivity of the substituents.
Reaction Conditions
Spectroscopic Analysis
Mechanistic Insights
4.1 Amide Hydrolysis
The reaction likely proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, leading to cleavage of the amide bond.
4.2 Substitution on the Oxazepine Ring
The chloro group's reactivity is influenced by the electron-withdrawing oxygen atom in the oxazepine ring, facilitating substitution under basic conditions .
Stability and Limitations
-
Thermal Stability : The compound may degrade at high temperatures (>100°C) due to the instability of the oxazepine ring .
-
Solvent Sensitivity : DMF and DMSO are preferred for substitution reactions, while aqueous solvents may promote hydrolysis .
Research Gaps
Comparison with Similar Compounds
Benzo[b][1,4]oxazin Derivatives
Compounds like 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid () share a six-membered benzooxazin core.
Coumarin-Carboxamide Derivatives
describes a coumarin-based carboxamide with a 4-fluorophenethyl group. The planar coumarin core contrasts with the non-planar benzooxazepin, altering π-π stacking interactions and solubility. The shared 4-fluorophenyl group suggests a common strategy to enhance pharmacokinetics .
Phthalazine and Triazole Derivatives
lists compounds like 4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide, which feature phthalazine or triazole cores. These heterocycles introduce distinct electronic profiles, with phthalazine’s nitrogen-rich structure favoring interactions with metal ions or polar residues .
Substituent Analysis
Halogenated Groups
- Chloro Substituents : Present in the target compound (7-Cl) and pesticides like fluazuron (). Chlorine enhances lipophilicity and resistance to oxidative metabolism .
- Fluoro Substituents : The 4-fluorophenyl group in the target compound and coumarin derivatives () improves metabolic stability and membrane permeability .
Amide Linkages
The pyrazole-5-carboxamide in the target compound differs from urea-based pesticides (e.g., diflubenzuron, ) and carbohydrazides ().
Research Findings and Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties*
| Property | Target Compound | Fluazuron | Coumarin-carboxamide |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Molecular Weight | 484.9 g/mol | 540.7 g/mol | 438.4 g/mol |
*Estimates based on structural analogs.
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step protocols. A common approach begins with the condensation of substituted benzoxazepine intermediates with pyrazole-carboxamide derivatives. For example, triazenylpyrazole precursors can be used to construct the pyrazole core via cyclization reactions under controlled temperature (40–60°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation . Sodium azide-mediated azide-alkyne cycloaddition (Click chemistry) is also employed to introduce the fluorophenyl group, requiring precise stoichiometric ratios (1:1.2 for azide to alkyne) to minimize side products .
Advanced: How can Pd-catalyzed reductive cyclization improve synthetic efficiency?
Answer:
Palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) enable nitroarene intermediates to undergo reductive cyclization, forming the benzoxazepine ring system. Key parameters include:
- Catalyst loading : 5–10 mol% to balance cost and reactivity.
- CO surrogates : Formic acid derivatives (e.g., HCO₂H·Et₃N) generate CO in situ, avoiding hazardous gas handling .
- Yield optimization : Reaction monitoring via HPLC at 220 nm ensures intermediates are consumed before proceeding, achieving yields >75% .
Basic: What analytical methods are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry of substituents (e.g., 4-fluorophenyl δ 7.2–7.4 ppm; pyrazole C=O at δ 165 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 456.1234) .
- X-ray crystallography : Resolves stereochemical ambiguities in the benzoxazepine ring (e.g., dihedral angles <10° between fused rings) .
Advanced: How to address contradictory data in receptor binding assays?
Answer:
Discrepancies in IC₅₀ values (e.g., µ-opioid vs. κ-opioid receptor affinities) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of basic nitrogen atoms.
- Radioligand purity : Validate tracer purity (>95%) via LC-MS to avoid off-target binding .
- Statistical rigor : Use Hill slopes (nH ≈1) to confirm single-site binding; outliers require dose-response repetition (n≥3) .
Basic: What is the hypothesized mechanism of biological activity?
Answer:
The compound’s activity (e.g., kinase inhibition) is attributed to:
- Hydrogen bonding : The pyrazole-carboxamide moiety interacts with ATP-binding pockets (e.g., Thr183 in MAPK14).
- Hydrophobic interactions : The 4-fluorophenyl group stabilizes binding to hydrophobic subpockets (e.g., Phe80 in COX-2) .
Advanced: How to design SAR studies for optimizing metabolic stability?
Answer:
Structure-Activity Relationship (SAR) strategies include:
- Fluorine substitution : Replace 7-Cl on benzoxazepine with CF₃ to reduce CYP3A4-mediated oxidation (logP <3 improves microsomal stability) .
- Methyl group positioning : 1-Methyl on pyrazole blocks N-demethylation (t₁/₂ increases from 2.1 to 6.8 h in human liver microsomes) .
- In vitro models : Use hepatocyte incubations (37°C, 5% CO₂) with LC-MS/MS metabolite profiling .
Basic: What are stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation (UV-Vis λmax 270 nm decreases by <5% over 6 months).
- Humidity : Desiccate (RH <10%) to avoid hydrolysis of the carboxamide group (TGA shows 5% mass loss at 150°C) .
Advanced: How to resolve low solubility in aqueous buffers?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to enhance solubility (from 2.1 µM to 45 µM in PBS).
- Salt formation : React with HCl to form a hydrochloride salt (solubility increases 20-fold at pH 4.5) .
Basic: Which in silico models predict pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score 0.55) due to MW >400 .
- Molecular docking : AutoDock Vina simulates binding to COX-2 (ΔG ≈ –9.2 kcal/mol) .
Advanced: What strategies identify major metabolites in preclinical studies?
Answer:
- High-resolution LC-MSⁿ : Fragmentation patterns (e.g., m/z 472.1 → 328.0) reveal oxidative defluorination and glucuronidation.
- Isotopic labeling : Synthesize ¹⁴C-labeled compound to trace metabolites in urine (72% recovery in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
